Increased Steric Bulk vs. 1-Methylimidazole: Impact on Molecular Geometry
The defining feature of 1-Cyclooctyl-1H-imidazole is its eight-membered cyclooctyl ring, which introduces significantly greater steric hindrance compared to a simple methyl group . While a direct quantitative steric parameter for 1-Cyclooctyl-1H-imidazole is not published, the difference can be inferred from the number of rotatable bonds and molecular volume. 1-Methylimidazole has zero rotatable bonds, whereas 1-Cyclooctyl-1H-imidazole has one rotatable bond but a much larger, conformationally constrained ring system, leading to a substantially increased molecular footprint and restricted access to the imidazole nitrogen [1]. This steric shielding is a primary driver for its use in designing selective catalysts and therapeutics.
| Evidence Dimension | Steric Hindrance / Molecular Volume |
|---|---|
| Target Compound Data | Molecular Weight: 178.27 g/mol; Substituent: Cyclooctyl (C8H15) |
| Comparator Or Baseline | 1-Methylimidazole: Molecular Weight: 82.10 g/mol; Substituent: Methyl (CH3) |
| Quantified Difference | Molecular weight is 2.17x greater; steric bulk is qualitatively much higher due to the large, cyclic C8 substituent. |
| Conditions | N/A (Intrinsic molecular property) |
Why This Matters
In applications like enzyme inhibition or transition metal catalysis, the increased steric bulk of the cyclooctyl group can enforce a specific binding orientation or coordination geometry, leading to improved selectivity or unique reactivity profiles not possible with smaller N-substituents.
- [1] PubChem. (n.d.). 1-Methylimidazole. Retrieved April 18, 2026. View Source
